3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a unique combination of functional groups, including an indole ring, a triazole ring, and a sec-butylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the sec-butylthio group and the indole ring. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The sec-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sec-butylthio group and the triazole ring can play crucial roles in binding to the target site, while the indole ring can enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(tert-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
- 3-(5-(methylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
- 3-(5-(ethylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
Uniqueness
The uniqueness of 3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The sec-butylthio group, in particular, can influence the compound’s lipophilicity and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-4-11(3)21-16-19-18-15(20(16)5-2)13-10-17-14-9-7-6-8-12(13)14/h6-11,17H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLLNCUGTDGFTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1CC)C2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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